Crocacin A Demonstrates Superior Antifungal Potency Against Saccharomyces cerevisiae Compared to Crocacins B and C
Crocacin A shows significantly higher antifungal activity against Saccharomyces cerevisiae than its close analogs Crocacin B and Crocacin C. The minimum inhibitory concentration (MIC) of Crocacin A is 10 µg/mL, which is 1.25-fold more potent than Crocacin B and 10-fold more potent than Crocacin C. However, it is notably less potent than Crocacin D [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | 10 µg/mL |
| Comparator Or Baseline | Crocacin B: 12.5 µg/mL; Crocacin C: 100 µg/mL |
| Quantified Difference | 1.25x more potent than Crocacin B; 10x more potent than Crocacin C |
| Conditions | Saccharomyces cerevisiae (growth in glucose-free medium) |
Why This Matters
This data identifies Crocacin A as a significantly more potent antifungal agent than its close structural analogs B and C, justifying its selection as a lead scaffold for further development.
- [1] de Oliveira, L. G.; Dias, L. C.; Rosso, G. B. Total synthesis of crocacins A, C and D: new antibiotics isolated from Chondromyces crocatus and Chondromyces pediculatus. Quím. Nova 2012, 35, 1258-1263. View Source
